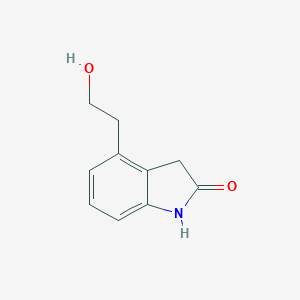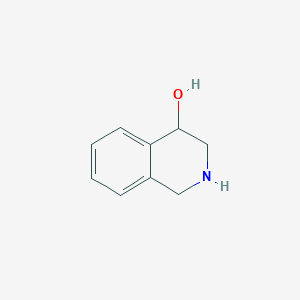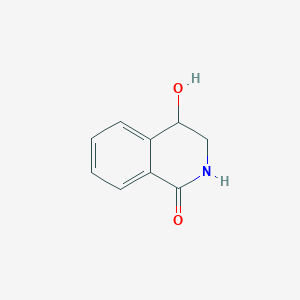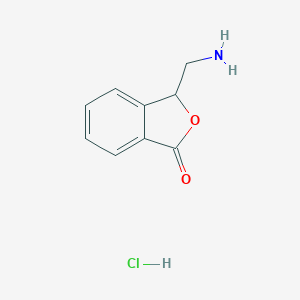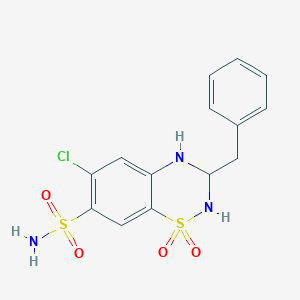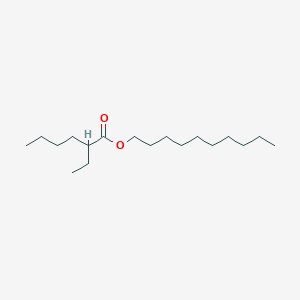
N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine
Vue d'ensemble
Description
“N-hydroxy-N’-(4-butyl-2-methylphenyl)formamidine”, also known as HET0016, is a potent inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) formation by specific cytochrome P450 isoforms . It has been found to attenuate oxygen-glucose deprivation and reoxygenation-induced cerebral ischemia-reperfusion injury via regulation of microRNAs .
Synthesis Analysis
HET0016 has been reported to be a highly selective inhibitor of 20-hydroxy arachidonic acid (20-HETE) synthesis that involves enzymes of the cytochrome P450, family 4, subfamily A (CYP4A) and CYP4F families . It has been used in various studies to inhibit the formation of 20-HETE .Chemical Reactions Analysis
HET0016 has been found to attenuate oxygen-glucose deprivation and reoxygenation-induced cerebral ischemia-reperfusion injury . It has also been shown to inhibit P450-mediated arachidonic acid metabolism .Physical And Chemical Properties Analysis
HET0016 is a noncompetitive inhibitor of rat brain 20-HETE formation, which demonstrates a tissue concentration range for brain inhibition . Its aqueous solubility increases from 34.2 +/- 31.2 to 452.7 +/- 63.3 microg/ml when complexed with hydroxypropyl-beta-cyclodextrin .Applications De Recherche Scientifique
Neuroscience: Neuroprotection in Traumatic Brain Injury
HET0016 has been studied for its neuroprotective effects in models of traumatic brain injury (TBI). It has been shown to attenuate neuroinflammation and improve neurological deficits in a rat model of juvenile TBI . The compound was used to create a reactive oxygen species-responsive prodrug-loaded liposome, which demonstrated improved biosafety and the ability to cross the blood-brain barrier compared to HET0016 alone .
Oncology: Breast Cancer Treatment
In the field of oncology, HET0016 has been reported to decrease pro-angiogenic factors and inhibit the growth of triple-negative breast cancer in mice . It acts as a selective inhibitor of 20-HETE synthesis, which is known to induce mitogenic responses in cancer cells .
Cardiovascular Research: Vascular Function Regulation
HET0016 is known for its potent inhibitory effects on 20-HETE synthesizing enzymes, which play a role in the regulation of renal and cerebral vascular function . It has been used to study the impact of 20-HETE on blood pressure and vascular inflammation in hypertensive rats .
Pharmacology: Drug Metabolism and Enzyme Inhibition
In pharmacology, HET0016 has been utilized to study its selectivity in inhibiting cytochrome P450 enzymes responsible for the formation of 20-HETE . This has implications for drug metabolism and the development of therapeutic agents.
Neurology: Intracerebral Hemorrhage and Ferroptosis
Research in neurology has explored the role of HET0016 in intracerebral hemorrhage-induced acute injury. It has been found to participate in promoting cell ferroptosis, a form of cell death, and its inhibition by HET0016 can ameliorate focal deficits and reduce lesion volume .
Immunology: Metastasis and Immune Modulation
HET0016 has been studied for its effects on lung metastasis from breast cancer in an immune-competent mouse model. It showed potential in reducing tumor volume and lung metastasis, as well as decreasing the expression of pro-inflammatory cytokines and growth factors .
Mécanisme D'action
Target of Action
HET0016, also known as N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide or N-hydroxy-N’-(4-butyl-2-methylphenyl)formamidine, is a potent and selective inhibitor of the biosynthesis of 20-hydroxyeicosatetraenoic acid (20-HETE) acting via inhibition of CYP4A . The primary targets of HET0016 are the enzymes of the CYP4A and CYP4F families .
Mode of Action
HET0016 selectively inhibits the synthesis of 20-HETE by interacting with its targets, the CYP4A and CYP4F enzymes . This interaction results in the inhibition of angiogenesis and tumor growth .
Biochemical Pathways
The arachidonic acid pathway metabolite 20-HETE contributes to ischemia/reperfusion brain injury . Inhibition of 20-HETE formation by HET0016 can protect the brain from global ischemia . It has also been shown to inhibit the p38 MAPK signaling pathway .
Pharmacokinetics
HET0016 has a hydrophobic nature, which limits its full potential . An improved intravenous formulation of het0016 with hpßcd has been generated to facilitate its application . This formulation demonstrated good biosafety and could pass through the blood-brain barrier .
Result of Action
HET0016 has been shown to inhibit angiogenesis and tumor growth . It can also protect the immature brain from traumatic brain injury (TBI) . In comparison with HET0016, the prodrug-loaded liposomes better inhibited inflammation and improved neuronal degeneration, which further led to lesion volume reduction, upgraded behavioral task performance, and ameliorated the degree of TBI impairment .
Action Environment
The action of HET0016 can be influenced by environmental factors. For instance, the presence of reactive oxygen species can facilitate the application of HET0016 in protection from TBI . The prodrug-loaded liposomes designed for HET0016 are responsive to reactive oxygen species .
Orientations Futures
Propriétés
IUPAC Name |
N'-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-4-5-11-6-7-12(10(2)8-11)13-9-14-15/h6-9,15H,3-5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNOGBKNFIHKLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N=CNO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369449 | |
| Record name | N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |
CAS RN |
339068-25-6 | |
| Record name | N-Hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339068256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of HET0016?
A1: HET0016 is a potent and selective inhibitor of the CYP4A enzyme family. [, , , ]
Q2: How does HET0016 interact with CYP4A enzymes?
A2: HET0016 acts as a noncompetitive, irreversible inhibitor of CYP4A enzymes. [, , ] This means that it binds to the enzyme at a site other than the active site, preventing the enzyme from functioning properly.
Q3: What are the downstream effects of CYP4A inhibition by HET0016?
A3: Inhibition of CYP4A enzymes by HET0016 primarily leads to a decrease in the synthesis of 20-HETE, a potent vasoconstrictor. [, , , , ] This reduction in 20-HETE levels has been linked to a variety of effects, including:
- Reduced tumor growth: By inhibiting 20-HETE, HET0016 can suppress tumor growth in models of glioma, gliosarcoma, and breast cancer. [, , , , , , ]
- Improved outcomes after stroke and TBI: HET0016 has shown promise in reducing brain damage and improving functional outcomes after stroke and traumatic brain injury (TBI), potentially by reducing vasoconstriction and inflammation. [, , , , , ]
- Blood pressure regulation: HET0016 can influence blood pressure, although its effects seem to be context-dependent. For instance, it can prevent or reverse hypertension in certain models, while promoting salt-sensitive hypertension in others. [, , , , ]
- Neuroprotection: In models of neurodegenerative diseases like multiple sclerosis, HET0016 has shown potential to improve myelin sheath regeneration. []
Q4: Does HET0016 affect angiogenesis?
A4: While HET0016 can inhibit angiogenesis in some contexts, research suggests it does not completely halt this process. For example, HET0016 did not inhibit angiogenesis in a mouse model of intracerebral hemorrhage. []
Q5: How does HET0016 interact with other signaling pathways in the body?
A5: Research indicates that HET0016 can influence various signaling pathways:
- MAPK Pathway: HET0016 has been shown to reduce the phosphorylation of p42/p44 MAPK and SAPK/JNK, suggesting interference with growth signaling pathways. [, ]
- ERK1/2 Pathway: Evidence suggests HET0016 may exert protective effects against myocardial ischemia/reperfusion injury through its interaction with the ERK1/2 pathway. []
Q6: What is the molecular formula and weight of HET0016?
A6: The molecular formula of HET0016 is C12H18N2O, and its molecular weight is 206.28 g/mol.
Q7: Are there any specific material compatibility or stability concerns with HET0016?
A7: HET0016 exhibits limited aqueous solubility, which can hinder its in vivo administration. [, ]
Q8: How has this solubility issue been addressed in research?
A8: Researchers have explored the use of 2-hydroxypropyl-β-cyclodextrin (2-HPβCD) to formulate a water-soluble version of HET0016, enhancing its suitability for in vivo applications. [, ]
Q9: What are the key considerations for the formulation of HET0016?
A10: The formulation of HET0016 requires careful consideration due to its limited aqueous solubility. Strategies like complexation with cyclodextrins can enhance its solubility and bioavailability. [, ]
Q10: What analytical methods are commonly employed for the characterization and quantification of HET0016?
A10: Common analytical techniques used to study HET0016 include:
Q11: What preclinical models have been used to investigate the efficacy of HET0016?
A11: The efficacy of HET0016 has been explored in various preclinical models:
- Rodent models of stroke and TBI: These models have shown the potential of HET0016 in reducing brain damage and improving functional outcomes. [, , , ]
- Tumor models: HET0016 has demonstrated efficacy in reducing tumor growth in models of glioma, gliosarcoma, and breast cancer. [, , , , , , ]
- Hypertension models: Studies using models of hypertension have provided insights into the complex role of HET0016 in blood pressure regulation. [, , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






